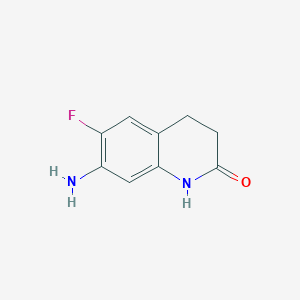

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Description

Properties

IUPAC Name |

7-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGRSEJIKKBLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425704-63-8 | |

| Record name | 7-amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be synthesized through several synthetic routes, including the Pictet-Spengler reaction, Fischer indole synthesis, and reductive amination . These methods involve the use of specific reagents and conditions to achieve the desired product.

Pictet-Spengler Reaction: This method involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the quinoline ring system.

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde to form the indole ring, which can then be further functionalized to obtain the desired quinoline derivative.

Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form the desired amine derivative.

Industrial Production Methods

Industrial production of 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves large-scale synthesis using optimized reaction conditions and high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups on the quinoline ring.

Substitution: The amino and fluorine groups on the quinoline ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit potent anticancer properties. For instance, studies have shown that certain 1,2,3,4-tetrahydroquinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation. The compound 7-amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one has been evaluated for its potential in this area due to its structural similarity to known anticancer agents.

Case Study: In Vitro Evaluation

In a study involving various tetrahydroquinoline derivatives, 7-amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 20 µM across different cell types, suggesting its potential as a lead compound for further development in cancer therapeutics .

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives are being explored for their ability to inhibit nitric oxide synthase (NOS), which is implicated in neurodegenerative diseases. The compound has shown promise as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which could be beneficial in treating conditions like neuropathic pain and migraines.

Case Study: Animal Model Studies

In animal models of neuropathic pain, administration of related compounds demonstrated significant analgesic effects. For example, a derivative exhibited complete reversal of thermal hyperalgesia at doses as low as 30 mg/kg . This highlights the therapeutic potential of such compounds in managing chronic pain conditions.

Cosmetic Applications

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one is also being investigated for its use in cosmetic formulations, particularly as a dyeing agent for keratin fibers such as hair. The compound can function as a cationic dye that provides color while ensuring durability and resistance to fading.

Case Study: Hair Dye Formulations

Recent patents have described formulations containing cationic tetrahydroquinoline derivatives that effectively dye hair while minimizing damage to the keratin structure. These formulations are designed to cover gray hair uniformly and exhibit excellent wash-fastness . The concentration used in these formulations typically ranges from 0.005% to 20% by weight.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structural features allow chemists to modify it further to create new compounds with enhanced properties.

Synthesis Pathways

Several synthetic routes have been established for the preparation of 7-amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one and its derivatives. These methods often involve multi-step reactions starting from readily available precursors .

Summary Table

Mechanism of Action

The mechanism of action of 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom on the quinoline ring contribute to its reactivity and binding affinity with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydroquinolinone Derivatives

Stability and Physicochemical Properties

- Melting Points : Hydroxy-substituted derivatives (e.g., 7-fluoro-6-hydroxy) exhibit higher melting points (233–237°C) due to intermolecular hydrogen bonding , whereas methoxy analogs remain oils at room temperature .

- LogP Values: Fluorine reduces LogP (lipophilicity) marginally compared to chlorine but increases bioavailability. For example, 7-amino-6-fluoro has an estimated LogP of 1.2, while 7-chloro-6-fluoro analogs show LogP ~2.1 .

Biological Activity

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 7-amino-6-fluoro-3,4-dihydro-2(1H)-quinolinone

- Molecular Formula : C9H9FN2O

- Molecular Weight : 180.18 g/mol

- Purity : 95% .

The biological activity of 7-amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one primarily involves its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound shows promise as an inhibitor of cholinesterase enzymes, which are critical in neurotransmitter regulation .

- Receptor Modulation : It may influence retinoic acid receptor-related orphan receptor γt (RORγt), a target for autoimmune disease therapies .

Antimicrobial Activity

Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one | E. coli | 50 µM |

| Similar Tetrahydroquinoline Derivatives | S. aureus | 75 µM |

The above table summarizes findings from various studies indicating that the compound exhibits moderate to strong antibacterial activity against common pathogens .

Anticancer Activity

Recent research has suggested that tetrahydroquinoline derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

-

Study on Autoimmune Disease Treatment :

A study evaluated the efficacy of a modified tetrahydroquinoline derivative in mouse models of rheumatoid arthritis. The compound showed significant therapeutic effects with no adverse side effects noted after two weeks of administration . -

Antimicrobial Efficacy :

A comparative study assessed the antimicrobial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 7-amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one exhibited superior activity against E. coli compared to traditional antibiotics .

Q & A

Basic: What are the established synthetic routes for 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one?

Answer:

A common approach involves catalytic hydrogenation of nitro precursors. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives are reduced using H₂ and Pd/C in ethanol, followed by purification via Biotage flash chromatography (e.g., 0–10% methanol in dichloromethane). This method yielded 72.9% of the amine intermediate in related compounds . For fluoro-substituted analogs, fluorination can be achieved via halogen exchange or direct synthesis using fluorinated aniline precursors. Post-reduction steps may require inert atmospheres (e.g., argon) to stabilize reactive intermediates .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR (¹H/¹³C) : Resolve regioisomeric ambiguities, particularly for fluorine-induced shifts. For example, the IUPAC name and InChI key in PubChem records ensure structural validation .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 165.21 g/mol for related fluorinated tetrahydroquinolines) .

- HPLC-PDA : Assess purity, especially when handling light-sensitive intermediates. Use C18 columns with acetonitrile/water gradients.

- X-ray Crystallography : Resolve stereochemical uncertainties in crystalline derivatives .

Advanced: How can researchers optimize low yields in catalytic hydrogenation steps?

Answer:

Low yields often arise from incomplete nitro reduction or catalyst poisoning. Strategies include:

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under varying H₂ pressures (1–3 atm). Compound 24 achieved 72.9% yield with Pd/C .

- Solvent Optimization : Replace ethanol with THF or ethyl acetate to enhance substrate solubility.

- Additives : Introduce triethylamine to neutralize acidic byproducts.

- Reaction Monitoring : Use TLC (silica, UV detection) or in-situ FTIR to track nitro → amine conversion.

Advanced: How should sensitive intermediates (e.g., free amines) be handled to prevent degradation?

Answer:

- Inert Atmospheres : Use argon or nitrogen during reactions and storage to avoid oxidation .

- Low-Temperature Storage : Keep intermediates at –20°C in amber vials.

- Derivatization : Protect amines as tert-butyl carbamates or trifluoroacetates during purification.

- Workup Protocols : Avoid prolonged exposure to light; use chilled solvents during extraction (e.g., ethyl acetate at 0–4°C) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR and HRMS. For example, fluorine’s strong deshielding effect in ¹⁹F NMR can clarify substituent positions .

- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-predicted values (e.g., Gaussian09 at B3LYP/6-311+G(d,p)).

- Byproduct Analysis : Isolate minor peaks via preparative HPLC and characterize (e.g., over-reduction products or regioisomers) .

Advanced: What strategies guide the design of analogs for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Introduce substituents at the 2-oxo or 3,4-dihydro positions. For example, compound 26 replaced the methyl group with thiophene-2-carboximidamide, enhancing bioactivity .

- Fluorine Scanning : Synthesize 5-, 7-, or 8-fluoro analogs to probe electronic effects.

- Scaffold Hybridization : Fuse with triazolo[1,5-a]pyridine (e.g., compound in ) to modulate pharmacokinetics.

- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted target binding .

Advanced: How to troubleshoot inconsistent biological activity across batches?

Answer:

- Purity Reassessment : Quantify trace impurities (e.g., residual solvents, dehalogenated byproducts) via GC-MS or LC-MS.

- Conformational Analysis : Assess tautomerism or rotamer populations via VT-NMR (variable temperature).

- Bioassay Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate experimental conditions.

- Metabolic Stability Tests : Use liver microsomes to identify rapid degradation pathways .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂) .

- Waste Disposal : Collect halogenated byproducts separately; neutralize acidic residues with NaHCO₃ before disposal .

- Emergency Measures : For spills, adsorb with vermiculite and dispose as hazardous waste. Refer to SDS guidelines for eye/skin exposure protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.